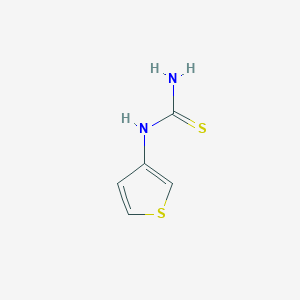

3-tieniltiourea

Descripción general

Descripción

Thiourea, 3-thienyl- is a compound that contains a thiourea moiety. Thiourea is an organosulfur compound that is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . Thiourea and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiourea can be produced from ammonium thiocyanate, but more commonly it is manufactured by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

Thiourea is a planar molecule. The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods .Chemical Reactions Analysis

Thiourea is a reagent in organic synthesis . It plays an important role in the construction of heterocycles . The catalyst L10 activates nitroolefin enoates through H-bonding activation, and its tertiary amino moiety activates the nucleophilic thiols, forming an intermediate which undergo the intermolecular thia-Michael addition .Physical And Chemical Properties Analysis

Thiourea is a white solid with a molar mass of 76.12 g·mol −1. It has a density of 1.405 g/mL and a melting point of 182 °C (360 °F; 455 K). It is soluble in water at 142 g/L (25 °C) .Aplicaciones Científicas De Investigación

Síntesis de compuestos heterocíclicos

Los derivados de la tiourea son fundamentales en la síntesis de compuestos heterocíclicos debido a la presencia de átomos de azufre y nitrógeno, que ofrecen una multitud de posibilidades de enlace. Estos compuestos sirven como intermediarios clave en la creación de una variedad de heterociclos importantes, contribuyendo significativamente al campo de la síntesis orgánica .

Química de coordinación y formación de complejos metálicos

Las propiedades ligante de los derivados de la tiourea se ven enormemente mejoradas, lo que lleva a la formación de compuestos complejos con metales de transición. Esto tiene implicaciones significativas en la química de coordinación, donde estos ligandos exhiben varios modos de coordinación y encuentran aplicaciones en sistemas biológicos .

Actividades biológicas y farmacología

Los derivados de la tiourea muestran una amplia gama de actividades biológicas, que incluyen propiedades antitumorales, inhibidoras de enzimas, antibacterianas, antifúngicas y antimaláricas. También se utilizan en el reconocimiento molecular y tienen aplicaciones potenciales en los productos farmacéuticos .

Ciencia e ingeniería de materiales

En el campo de la ciencia de materiales, los derivados de la tiourea actúan como quimiosensores, adhesivos, retardantes de llama, estabilizadores térmicos y antioxidantes. También se utilizan en la creación de polímeros y organocatalizadores, lo que demuestra su versatilidad en la tecnología de materiales .

Agricultura y control de plagas

Varios estudios han destacado la importancia de los derivados de la tiourea en la agricultura, demostrando sus actividades herbicidas, insecticidas, fungicidas y pesticidas. Estos compuestos juegan un papel crucial en el control de plagas y la mejora de la protección de los cultivos .

Catálisis

Los derivados de la tiourea son conocidos por actuar como organocatalizadores y se han empleado en numerosas reacciones. Su capacidad para catalizar diferentes procesos químicos los convierte en valiosos en el campo de la catálisis .

Inhibición de la corrosión

La aplicación de derivados de la tiourea como inhibidores de la corrosión es otra área de interés. Ayudan a proteger los materiales de la corrosión, extendiendo así su vida útil y manteniendo su integridad en diversas aplicaciones industriales .

Tensioactivos no iónicos

Los derivados de la tiourea se utilizan como precursores de tensioactivos no iónicos. Estos tensioactivos tienen aplicaciones en una gama de industrias, incluidos detergentes, emulsionantes y agentes humectantes, debido a su capacidad para reducir la tensión superficial .

Mecanismo De Acción

- Tyrosinase plays a crucial role in converting l-tyrosine to l-dopa, which further integrates with l-dopaquinone, ultimately controlling melanogenesis .

- Its impact on bioavailability depends on factors like absorption, distribution, metabolism, and excretion (ADME) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Thiourea, 3-thienyl- has several advantages for use in lab experiments, including its high purity and relative ease of synthesis. However, it also has some limitations, such as its potential toxicity and limited solubility in certain solvents.

Direcciones Futuras

There are several future directions for research on thiourea, 3-thienyl-. One area of research is in the development of new drugs for the treatment of cancer and other diseases. Another potential application is in the development of new catalysts for organic synthesis reactions. Additionally, further research is needed to fully understand the mechanism of action of thiourea, 3-thienyl- and its potential applications in various scientific fields.

Conclusion

In conclusion, thiourea, 3-thienyl- is a promising compound with a range of potential applications in various scientific fields. Its unique properties and mechanism of action make it a promising candidate for the development of new drugs and catalysts. Further research is needed to fully understand its potential and limitations, as well as to explore new applications and future directions for this compound.

Safety and Hazards

Análisis Bioquímico

Cellular Effects

Thiourea, 3-thienyl-: has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being explored.

Molecular Mechanism

At the molecular level, Thiourea, 3-thienyl- exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thiourea, 3-thienyl- can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Thiourea, 3-thienyl- can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thiourea, 3-thienyl-: is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiourea, 3-thienyl-: is transported and distributed within cells and tissues in ways that are still being explored. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Thiourea, 3-thienyl- and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

thiophen-3-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S2/c6-5(8)7-4-1-2-9-3-4/h1-3H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUCKKYYXIGURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493024 | |

| Record name | N-Thiophen-3-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61528-52-7 | |

| Record name | N-Thiophen-3-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (thiophen-3-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dibromo-1-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1658510.png)

![5-[4-[(E)-N-(1,3-benzodioxole-5-carbonylamino)-C-methylcarbonimidoyl]anilino]-5-oxopentanoic acid](/img/structure/B1658511.png)

![2,2-dibromo-1-methyl-N'-[1-(4-nitrophenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1658512.png)

![N-{1-[(1,3-Benzoxazol-2-yl)sulfanyl]-2,2,2-trichloroethyl}formamide](/img/structure/B1658514.png)

![(Z)-1-(1,3-benzodioxol-5-yl)-3-[2-(methylamino)-4-nitroanilino]prop-2-en-1-one](/img/structure/B1658516.png)

![methyl (4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-5-oxo-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylate](/img/structure/B1658517.png)

![5-(4-Ethoxyphenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1658518.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B1658519.png)

![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B1658521.png)

![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-, ethyl ester](/img/structure/B1658529.png)

![2-[(2Z)-2-[(E)-3,4-Dihydro-2H-naphthalen-1-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1658531.png)